molecular formula C20H20N4O2 B11383344 2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine

2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine

Cat. No.: B11383344
M. Wt: 348.4 g/mol
InChI Key: PMQDLNPDZNZQHM-UHFFFAOYSA-N
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Description

N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE is a complex organic compound that features a unique structure combining a benzodioxole moiety with an imidazo[1,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the benzodioxole and imidazo[1,2-a][1,3]benzimidazole intermediates. These intermediates are then coupled through a series of reactions, including:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis. The compound targets microtubules, which are essential for cell division, making it effective in cancer treatment.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C20H20N4O2/c1-22(2)9-10-23-16-5-3-4-6-17(16)24-12-15(21-20(23)24)14-7-8-18-19(11-14)26-13-25-18/h3-8,11-12H,9-10,13H2,1-2H3

InChI Key

PMQDLNPDZNZQHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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